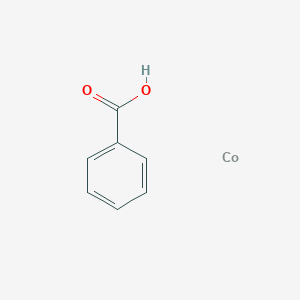

Cobalt(II) benzoate

Description

The study of coordination compounds, which involve the interaction of metal ions with ligands, is a central theme in inorganic chemistry. These complexes exhibit a wide range of structural, electronic, and magnetic properties, leading to diverse applications in catalysis, materials science, and biological systems. Cobalt(II) coordination compounds, in particular, have garnered significant attention due to the variable coordination geometries and spin states accessible to the Co(II) ion (d7 electronic configuration). Co(II) complexes often exist in four-coordinate tetrahedral or six-coordinate octahedral geometries, although five-coordinate species are also known. researchgate.net These complexes can be high-spin or low-spin, influencing their magnetic behavior. researchgate.net

Research into cobalt(II) benzoate (B1203000) specifically has a history rooted in the broader investigation of metal carboxylate chemistry and the magnetic properties of transition metal complexes. Early studies likely focused on the synthesis and basic characterization of simple hydrated and anhydrous forms of cobalt(II) benzoate. More recent research has explored the synthesis of multi-nuclear this compound complexes and coordination polymers, driven by the interest in their structural diversity and potential for interesting magnetic properties, such as single-molecule magnet (SMM) or single-chain magnet (SCM) behavior. rsc.orgmdpi.com The use of benzoate and substituted benzoates as co-ligands in the synthesis of more complex cobalt(II) clusters and extended structures has become increasingly prevalent. mdpi.comacademie-sciences.fracs.org

Current academic inquiry into this compound chemistry is focused on several key areas. Researchers are actively synthesizing new cobalt(II) complexes and coordination polymers utilizing benzoate and its derivatives, often in combination with other ligands, to control the nuclearity, structure, and dimensionality of the resulting materials. mdpi.comacademie-sciences.fracs.orgtandfonline.com A significant objective is to understand the correlation between the crystal structure, the coordination modes of the benzoate ligand, and the magnetic properties of these compounds, particularly the presence of slow magnetic relaxation. rsc.orgmdpi.comoup.com Spectroscopic techniques, such as IR and UV-Vis spectroscopy, and crystallographic methods, like single-crystal X-ray diffraction, are crucial tools in these investigations for structural characterization. rsc.orgresearchgate.netresearchgate.netresearchgate.net Thermal stability and decomposition pathways of this compound complexes are also subjects of study. researchgate.net

Detailed research findings highlight the versatility of the benzoate ligand in forming various cobalt(II) structures. For instance, studies have reported the synthesis and characterization of this compound trihydrate, which forms a chain-like structure where Co(II) atoms are linked by bridging benzoate and aqua ligands, exhibiting ferromagnetic exchange coupling. rsc.orgrsc.org Binuclear aqua-bridged this compound complexes with auxiliary ligands like pyridine (B92270) have also been synthesized, revealing structures with bridging benzoates and an aqua bridge. researchgate.net The coordination mode of the benzoate ligand can vary, being observed as monodentate or bridging in different cobalt(II) complexes, influencing the coordination geometry around the cobalt center, which can be tetrahedral or octahedral depending on the specific complex and co-ligands present. researchgate.netresearchgate.netnih.govmdpi.com The study of substituted benzoates, such as 3,5-bis(trifluoromethyl)benzoate (B8306798), has led to the discovery of supramolecular isomerism in cobalt(II) coordination polymers, where different crystal packing arrangements result in varied properties like porosity, despite having the same stoichiometry. acs.orgresearchgate.netunifi.it

Data from infrared spectroscopy provides insights into the coordination mode of the benzoate ligand. The positions of the asymmetric and symmetric carboxylate stretching vibrations (νas(COO−) and νs(COO−)) are indicative of how the benzoate binds to the metal center. For example, in this compound trihydrate, these bands were observed at 1539 and 1495 cm−1 (asymmetric) and 1420 and 1383 cm−1 (symmetric). rsc.org The difference between these stretching frequencies (Δ = νas - νs) can help distinguish between monodentate, bidentate chelating, and bridging coordination modes. researchgate.net

Here is a representative data table summarizing some spectroscopic data for this compound complexes:

| Compound | νas(COO−) (cm−1) | νs(COO−) (cm−1) | Δν (cm−1) | Coordination Mode (Inferred) | Reference |

| This compound trihydrate | 1539, 1495 | 1420, 1383 | ~119-156 | Bridging/Chelating | rsc.org |

| Anhydrous cobalt benzoate | 1541 | 1433 | 108 | - | rsc.org |

| Anhydrous cobalt benzoate | 1522 | 1411, 1380 | ~111-142 | - | rsc.org |

| [Co2(μ-H2O)(μ-OBz)2(OBz)2(Py)4]·(C6H6)(BzOH) | 1600 | 1371 | 229 | Bidentate | researchgate.net |

Note: Inferred coordination mode is based on the provided spectroscopic data and common correlations, but crystallographic data provides definitive confirmation.

Further research findings include the synthesis of decanuclear cobalt(II) cages incorporating benzoate-based carboxylates, illustrating the potential for forming high-nuclearity clusters with interesting structural features. academie-sciences.fr The study of magnetic properties, such as slow magnetic relaxation, in this compound systems is an active area, with investigations into factors influencing this behavior, including crystal structure and intermolecular interactions. rsc.orgmdpi.comrsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzoic acid;cobalt | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Co/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXJPCNTGZFWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.[Co] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6CoO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-69-4 | |

| Record name | Benzoic acid, cobalt(2+) salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

**synthetic Methodologies for Cobalt Ii Benzoate and Its Derivatives**

Direct Synthesis Routes for Anhydrous Cobalt(II) Benzoate (B1203000)

The preparation of anhydrous cobalt(II) benzoate is crucial for applications where the presence of water could interfere with subsequent reactions or material properties. Direct synthesis routes are often employed to achieve this.

Solvent-based precipitation is a common method for synthesizing this compound. This technique typically involves the reaction of a soluble cobalt(II) salt with a benzoate salt in a suitable solvent, leading to the precipitation of the less soluble this compound. One approach involves mixing an aqueous solution of a cobalt(II) salt, such as cobalt(II) sulfate, with a solution of sodium benzoate. scielo.br The resulting precipitate can then be isolated.

Another strategy to obtain an anhydrous product involves using organic solvents that are immiscible with water and can form an azeotropic mixture with it. google.com This azeotropic distillation is effective in removing water molecules, including coordinated water, from the reaction system, driving the equilibrium towards the formation of the anhydrous salt. google.comgoogle.com For instance, reacting a hydrated cobalt(II) compound with benzoic acid in an appropriate organic solvent near the boiling temperature of the water-solvent azeotrope can yield anhydrous this compound crystals upon cooling. google.com

Table 1: Overview of Solvent-Based Precipitation Methods

| Cobalt Source | Benzoate Source | Solvent System | Key Process | Reference |

|---|---|---|---|---|

| Cobalt(II) sulfate | Sodium benzoate | Water | Aqueous precipitation | scielo.br |

| Hydrated Cobalt(II) compounds | Benzoic acid | Water-immiscible organic solvent (e.g., heptane) | Azeotropic distillation to remove water | google.com |

| Cobalt(II) chloride dihydrate (CoCl₂·2H₂O) | - (Displacement) | Low-carbon alcohols or acetonitrile | Solvent displacement followed by azeotropic distillation | google.com |

Solid-state synthesis offers a solvent-free alternative for preparing this compound. These reactions are typically carried out by grinding or heating solid reactants together. A common method involves the reaction of cobalt(II) basic carbonate with a slight excess of benzoic acid. scielo.brresearchgate.net The mixture is heated, often in an aqueous suspension, to facilitate the neutralization reaction. The resulting solution is then evaporated to yield the solid product. scielo.br The excess benzoic acid can be removed by sublimation prior to the thermal decomposition of the benzoate compound. researchgate.net

Solid-state reactions can also be used to synthesize more complex derivatives, such as aqua-bridged binuclear this compound complexes with auxiliary ligands like pyridine (B92270). researchgate.net These reactions demonstrate the versatility of solid-state chemistry in creating intricate coordination structures without the need for bulk solvents. researchgate.net

Table 2: Solid-State Reaction Parameters

| Cobalt Reactant | Benzoate Reactant | Reaction Condition | Product Example | Reference |

|---|---|---|---|---|

| Cobalt(II) basic carbonate | Benzoic acid | Heating an aqueous suspension to near boiling | Co(C₇H₅O₂)₂ | scielo.brresearchgate.net |

| Cobalt(II) source | Benzoic acid and Pyridine | Solid-state grinding/heating | [Co₂(μ-H₂O)(μ-OBz)₂(OBz)₂(Py)₄] | researchgate.net |

Solvothermal and Hydrothermal Synthesis of this compound Complexes

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline coordination compounds, including this compound complexes. These methods involve heating reactants in a sealed vessel (an autoclave) with a solvent at temperatures above its boiling point, leading to increased pressure. researchgate.net This process facilitates the dissolution of reactants and promotes the crystallization of the final product, often yielding materials with high crystallinity and unique structures. researchgate.netresearchgate.net

The general procedure consists of mixing a cobalt(II) salt (such as a chloride or acetate) with benzoic acid or its derivatives in water (hydrothermal) or an organic solvent (solvothermal). researchgate.net The mixture is sealed in a Teflon-lined reactor and heated for a period ranging from hours to several days at temperatures typically between 120-150 °C. researchgate.net

The choice of solvent is a critical parameter in solvothermal and hydrothermal synthesis, as it significantly influences the resulting product's morphology, purity, and crystal structure. researchgate.netwhiterose.ac.ukmanchester.ac.uk Different solvents can act as reactants, templates, or simply as a medium for the reaction, thereby altering the coordination environment of the cobalt(II) ion and the self-assembly process. researchgate.net

For instance, the use of different solvents or solvent mixtures can lead to variations in crystal habit, from needle-like to plate-like morphologies. nih.gov This is because solvent molecules can interact differently with specific crystal faces, either promoting or inhibiting growth along certain crystallographic directions. whiterose.ac.uknih.gov Factors such as solvent polarity, viscosity, and hydrogen-bonding capability play a crucial role in the crystallization process and the potential incorporation of solvent molecules into the crystal lattice. researchgate.netresearchgate.net

Table 3: Effect of Solvent on Crystal Properties

| Solvent Property | Influence on Crystallization | Potential Outcome | Reference |

|---|---|---|---|

| Polarity and Hydrogen Bonding | Alters solute-solvent interactions and molecular self-assembly. | Formation of different polymorphs or solvates. | researchgate.netwhiterose.ac.uk |

| Viscosity | Affects diffusion rates and nucleation kinetics. | Changes in crystal size and number. | nih.gov |

| Coordination Ability (e.g., DMF, water) | Solvent can act as a ligand, fulfilling coordination sites of the metal ion. | Incorporation of solvent into the final structure, stabilizing it. | researchgate.netresearchgate.net |

| Solvent Mixture Composition | Can be used to fine-tune solution properties and control crystal habit. | Tailoring of crystal morphology (e.g., from needles to plates). | whiterose.ac.ukmanchester.ac.uk |

Hydrothermal synthesis is particularly well-suited for the growth of high-quality single crystals of this compound and its derivatives. researchgate.netasianpubs.org The high pressure and temperature conditions enhance the solubility of the reactants, and slow cooling of the autoclave allows for the gradual formation of well-ordered crystals. This method has been successfully used to synthesize single crystals of cobalt(II) complexes with various benzoate-derived ligands. researchgate.netasianpubs.org For example, a cobalt(II) mononuclear complex was synthesized by the self-assembly of cobalt nitrate (B79036) with 9-ethylcarbazole-3,6-dicarboxylic acid under hydrothermal conditions, yielding single crystals suitable for X-ray diffraction analysis. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing cobalt compounds. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One such method is sonochemical synthesis, which utilizes high-intensity ultrasound to induce chemical reactions. This technique has been used to produce nano-sized cobalt(II) metal-organic compounds, offering a rapid and efficient alternative to conventional heating. ijcce.ac.ir The formation, morphology, and size of the resulting particles can be controlled by adjusting parameters like temperature, reaction time, reactant concentration, and sonication power. ijcce.ac.ir

Using water as a solvent is another key aspect of green synthesis, as it is non-toxic and readily available. rsc.org The development of catalysts that are active in aqueous media represents a significant advancement. rsc.org Furthermore, green synthesis can involve the use of biological materials, such as plant extracts, which can act as reducing and capping agents in the formation of cobalt oxide nanoparticles from cobalt precursors. mdpi.com While not directly synthesizing this compound, these methods highlight the potential for using greener precursors and reaction conditions in the synthesis of cobalt-based materials. Another green approach involves using aqueous two-phase systems for the extraction and separation of cobalt(II) ions, which can be a preliminary step in its conversion to compounds like benzoate. nih.gov

Table 4: Green Synthesis Techniques for Cobalt Compounds

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Sonochemical Synthesis | Application of ultrasound to initiate and promote the reaction. | Increased reaction rates, formation of nanostructures, energy efficiency. | ijcce.ac.ir |

| Aqueous Synthesis | Using water as the primary solvent for the reaction. | Non-toxic, inexpensive, and environmentally friendly. | rsc.org |

| Biosynthesis | Using plant extracts or other biological materials as reducing/capping agents. | Eco-friendly, cost-effective, avoids use of toxic chemicals. | mdpi.com |

| Aqueous Two-Phase Systems (ATPS) | Used for efficient and selective extraction of Co(II) ions from solutions. | Efficient separation, potential for recycling of phase-forming components. | nih.gov |

Mechanochemical Synthesis Protocols

Mechanochemical synthesis, a solvent-free or low-solvent technique involving the grinding or milling of reactants, has emerged as a green and efficient method for the preparation of coordination compounds. In the context of cobalt(II) benzoates, this approach has been explored for the synthesis of derivatives, particularly those involving substituted ligands.

An attempted synthesis of anhydrous Co(II)-bis(4-nitrobenzoate) was undertaken via a mechanochemical route. researchgate.net The starting material for this process was the tetraaquadihydrate compound of cobalt(II) 4-nitrobenzoate (B1230335). researchgate.net This method highlights a strategic approach to directly target anhydrous forms of the complex by physically manipulating the hydrated precursor, thereby avoiding conventional heating methods that might lead to decomposition or unwanted side reactions. While this specific attempt resulted in the formation of a diaqua compound, it underscores the potential of mechanochemistry to induce solid-state transformations and access different coordination environments around the cobalt(II) center. researchgate.net

Further research into the mechanochemical synthesis of cobalt(II) complexes has demonstrated the feasibility of inducing intramolecular redox reactions in the solid state. For instance, cobalt(II) hydrazine-azide complexes have been used to prepare metallic cobalt nanoparticles through mechanochemical reactions with sodium or potassium hydroxide (B78521). researchgate.net This indicates the broader applicability of mechanochemical methods in the chemistry of cobalt compounds, suggesting that with the appropriate choice of reactants and milling conditions, the direct synthesis of various this compound derivatives could be achieved efficiently and sustainably.

Sonochemical and Microwave-Assisted Preparations

Alternative energy sources like ultrasound (sonochemistry) and microwave irradiation have been successfully employed in the synthesis of this compound derivatives, often leading to significant reductions in reaction times, increased yields, and the formation of nanostructured materials. americanelements.comnih.govnih.gov

Sonochemical Synthesis:

The application of ultrasonic waves can induce acoustic cavitation, creating localized hot spots with high temperatures and pressures that accelerate chemical reactions. This technique has been utilized to synthesize nanostructures of various cobalt(II) metal-organic complexes. For example, new cobalt(II) complexes derived from the azo-coupling reaction of 4-aminobenzoic acid with other aromatic moieties have been prepared through a sonochemical process. americanelements.comnih.gov In a typical procedure, solutions of the organic ligands and a cobalt(II) salt, such as cobalt(II) acetate (B1210297) tetrahydrate, are subjected to ultrasonic irradiation, leading to the precipitation of the desired nanostructured complex. americanelements.comnih.gov

Similarly, two new nanoscale cobalt(II) coordination compounds based on 2,3-pyrazinedicarboxylic acid were synthesized using a sonochemical process. ub.edu The general procedure involved placing an aqueous solution of the ligand in an ultrasonic bath and adding a solution of cobalt(II) acetate dropwise under irradiation. ub.edu This method has proven effective in producing both 0D and 1D coordination polymers with controlled size and morphology. ub.edu

Microwave-Assisted Synthesis:

Microwave-assisted synthesis is another green chemistry approach that utilizes microwave energy to rapidly and uniformly heat the reaction mixture, resulting in dramatically accelerated reaction rates. This method has been widely applied to the synthesis of transition metal complexes, including those of cobalt(II). nih.govnih.gov

The synthesis of a mononuclear cobalt(II) complex with a β-diketone ligand derived from 4-chloro-benzoic acid was achieved using microwave irradiation. asianpubs.org In this solid-phase synthesis, the ligand and cobalt(II) chloride hexahydrate were mixed and irradiated in a microwave oven for a short period, leading to the formation of the complex. asianpubs.org Another study reports the microwave-assisted synthesis of cobalt(II) complexes with amide ligands, where a solution of the ligand and cobalt(II) perchlorate (B79767) in ethanol (B145695) was irradiated for a few minutes. theijes.com These examples demonstrate that microwave-assisted synthesis is a versatile and efficient technique for the rapid preparation of cobalt(II) complexes with benzoate-related ligands.

| Synthesis Method | Reactants | Conditions | Product | Key Advantages |

| Sonochemical | H₂L¹, HL², HL³ + Co(OAc)₂·4H₂O | Sonochemical process | Nanostructures of (CoL¹)·0.5DMF·1.5MeOH, (Co(L²)₂)·1.5MeOH, (Co(L³)₂)·0.5DMF·0.5MeOH | Formation of nanostructures |

| Sonochemical | 2,3-pyrazinedicarboxylic acid, adenine (B156593) + Co(OAc)₂ | Ultrasonic bath, 160 W, 60 °C | (adH)₃[Co(Hpzdc)(pzdc)₂]·6H₂O | Facile synthesis of nanoscale coordination compounds |

| Microwave-Assisted | 4-chloro-benzoic acid derivative ligand + CoCl₂·6H₂O | Microwave irradiation, 300 W, 5 min | Mononuclear Co(II) complex | Rapid, solid-phase synthesis |

| Microwave-Assisted | Amide ligands + Co(ClO₄)₂ | Microwave irradiation, 600 W, 2-6 min | Co(II) amide complexes | Easier, convenient, and eco-friendly |

Synthesis of Substituted Benzoate Derivatives of Cobalt(II)

The synthesis of cobalt(II) complexes with substituted benzoate ligands allows for the systematic modification of the electronic and steric properties of the resulting materials. Halo- and nitro/amino-substituted benzoates are commonly employed to this end, leading to complexes with diverse structures and potential applications.

Preparation with Halo-substituted Benzoate Ligands

The incorporation of halogen atoms, particularly fluorine, into the benzoate ligand can significantly influence the coordination chemistry and supramolecular assembly of cobalt(II) complexes. For instance, a binuclear cobalt complex, [Co₂(H₂O)(TFMBz)₄(py)₄], containing 3,5-bis(trifluoromethyl)benzoate (B8306798) (TFMBz) ligands was synthesized and used as a precursor for coordination polymers. acs.org The synthesis of these coordination polymers was achieved by reacting the precursor with 4,4'-bipyridine (B149096) (bpy) in various solvents and conditions, leading to the formation of different supramolecular isomers. acs.org

Another example involves the use of a 4-chloro-benzoic acid derivative in a microwave-assisted synthesis to produce a mononuclear cobalt(II) complex. asianpubs.org The β-diketone ligand was first synthesized from 2,4-dihydroxyacetophenone and 4-chloro-benzoyl chloride, and then reacted with CoCl₂·6H₂O under microwave irradiation. asianpubs.org

| Ligand | Cobalt Source | Ancillary Ligand | Solvent/Method | Product |

| 3,5-Bis(trifluoromethyl)benzoic acid | [Co₂(H₂O)(TFMBz)₄(py)₄] | 4,4'-Bipyridine | Water, Acetone, Ethoxyethanol | [Co(TFMBz)₂(bpy)]n, [Co₂(TFMBz)₄(bpy)₂]n |

| 4-Chloro-benzoic acid derivative | CoCl₂·6H₂O | Ethanol | Microwave-assisted, solid phase | Bis(4-chloro-benzoic acid derivative)-bis-ethanol-cobalt(II) |

Synthesis with Nitro- and Amino-substituted Benzoate Ligands

Nitro- and amino-substituted benzoate ligands introduce functionalities that can participate in hydrogen bonding and alter the electronic properties of the cobalt(II) center.

Nitro-substituted Benzoates:

A series of new mixed-ligand cobalt(II) 4-nitrobenzoate (4-nba) complexes have been synthesized and structurally characterized. researchgate.net The synthesis typically involves the reaction of cobaltous carbonate with 4-nitrobenzoic acid in water, followed by the addition of various N-donor ligands (e.g., N-methylimidazole, 2-methylimidazole, pyrazole) or amides (formamide, acetamide). researchgate.net These reactions yield complexes with diverse coordination environments, where the 4-nitrobenzoate ligand can exhibit different binding modes. researchgate.net

Complexes with 2-nitrobenzoic acid have also been prepared. A mononuclear cobalt(II) complex was synthesized using 2-nitrobenzoic acid and pyrazine-2-carboxamide in the presence of sodium bicarbonate and cobalt(II) acetate tetrahydrate. researchgate.net Another study details the synthesis of a nitro-derivative of fenamic acid (4'-nitro-fenamic acid) and its use in preparing four different Co(II) complexes, both with and without N,N'-donor ancillary ligands like 1,10-phenanthroline. nih.gov

Amino-substituted Benzoates:

The synthesis of cobalt(II) complexes with amino-substituted ligands is an active area of research. While direct synthesis with aminobenzoic acids is common, related systems often involve the reaction of cobalt(II) salts with ligands containing amino groups. For example, cobalt(II) complexes with amino acids have been synthesized by reacting cobalt salts with lysine, leucine, and methionine in aqueous solutions. elsevierpure.com In a different approach, cobalt(II) complexes have been prepared using ligands derived from the condensation of 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine with 2-acetylpyridine. nih.gov Furthermore, cobalt(II) complexes with amino acid-mixed salicylaldehyde (B1680747) ligands have been synthesized, demonstrating the versatility of incorporating amino functionalities into the coordination sphere of cobalt(II). researchgate.net These examples, while not strictly using aminobenzoate ligands, illustrate the general strategies for incorporating amino groups into cobalt(II) coordination compounds.

| Ligand | Cobalt Source | Ancillary Ligand/Reagent | Solvent | Product |

| 4-Nitrobenzoic acid | Cobaltous carbonate | N-methylimidazole, 2-methylimidazole, pyrazole, formamide, acetamide | Water | Mixed-ligand Co(II) 4-nitrobenzoates |

| 2-Nitrobenzoic acid | Cobalt(II) acetate tetrahydrate | Pyrazine-2-carboxamide, Sodium bicarbonate | Aqueous solution | Mononuclear Co(II) complex |

| 4'-Nitro-fenamic acid | Co(II) salt | 1,10-Phenanthroline, 2,2'-bipyridylamine | - | [Co(4'-NO₂-fen)₂(MeOH)₄], [Co(4'-NO₂-fen)₂(phen)], etc. |

| Amino acids (Lysine, Leucine, Methionine) | Co(II) salt | - | Aqueous solution | [Co-(L¹H₂O)₂]·H₂O, [Co-(L²H₂O)₂]·H₂O, [Co(L³H₂O)₂]·2H₂O |

Synthesis of Heterometallic this compound Complexes

The construction of heterometallic complexes containing cobalt(II) and another metal ion offers a pathway to materials with enhanced or novel magnetic, catalytic, or optical properties arising from the synergistic interactions between the different metal centers.

Bimetallic Coordination Assemblies

Bimetallic coordination polymers (CPs) featuring two distinct metal ions as nodes are a significant class of heterometallic complexes. nih.gov The synthesis of these materials can generally be achieved through one-pot methods or post-synthetic modifications. nih.gov In the context of this compound systems, the strategy often involves the use of pre-synthesized metal complexes as "metallo-ligands" that can coordinate to a second metal ion.

While specific examples of bimetallic this compound complexes are part of a broader field of coordination chemistry, the principles of their synthesis can be inferred from related systems. For instance, the synthesis of bimetallic coordination polymers of cobalt(II) has been achieved using ligands like 1,3,5-benzenetricarboxylate (a tricarboxylate analogue of benzoate) and various bis(imidazole) ligands under hydrothermal conditions. nih.gov These reactions yield complex 3D frameworks where the cobalt centers are linked by the carboxylate and imidazole-based ligands. nih.gov

Multimetallic Systems Incorporating this compound Units

The synthesis of multimetallic systems incorporating this compound units represents a sophisticated area of coordination chemistry, aiming to create complex architectures with tailored magnetic, catalytic, or material properties. These systems, often referred to as heterometallic or mixed-metal complexes, involve the assembly of cobalt(II) ions with one or more different metal ions, where benzoate or its derivatives act as bridging or terminal ligands. The synthetic strategies employed are diverse and often rely on the principles of self-assembly, guided by the coordination preferences of the constituent metal ions and the coordinating modes of the benzoate ligands.

General synthetic strategies for constructing these multimetallic systems often involve the reaction of a cobalt(II) salt, a salt of the other desired metal(s), and the benzoic acid ligand in a suitable solvent system. The choice of solvent, temperature, pH, and the presence of ancillary ligands can significantly influence the final structure of the product. Hydrothermal and solvothermal methods are commonly employed to facilitate the crystallization of these complex structures.

A key challenge in synthesizing heterobimetallic complexes is to control the assembly process to avoid the formation of simple homometallic species. One successful strategy involves the use of pre-formed metal-ligand complexes as building blocks. For instance, a mononuclear or dinuclear this compound complex can be reacted with a salt of another metal, promoting the formation of a larger, heterometallic cluster.

While specific research detailing multimetallic systems with simple this compound is limited, extensive studies on related heterometallic carboxylate systems, particularly those involving 3d-4f metal combinations, provide significant insights into potential synthetic routes. These studies highlight the use of multidentate ligands that possess distinct binding sites favorable for different metal ions, a principle that can be extended to benzoate-containing systems.

For example, the synthesis of 3d-4f heterometallic complexes often utilizes ligands with both hard (e.g., carboxylate oxygen) and soft (e.g., nitrogen from another functional group) donor atoms. This allows for the selective coordination of lanthanide ions (hard acids) and transition metal ions like cobalt(II) (borderline acid). In such a scenario, a benzoate ligand could be modified with a nitrogen-containing substituent to create a suitable environment for the assembly of a Co(II)-Ln(III) system.

Another approach involves the one-pot reaction of a Co(II) carboxylate complex with other metal complexes. For instance, cobalt-expanded zirconium- and cerium-oxo clusters have been synthesized by reacting a Co(II) carboxylate complex with pre-formed hexanuclear zirconium or cerium clusters in the presence of other ligands and a base. rsc.org This method demonstrates the feasibility of incorporating cobalt into larger, pre-existing metal-oxo carboxylate frameworks.

The following table summarizes representative research findings on the synthesis of multimetallic systems that, while not all strictly containing this compound, provide methodologies applicable to its incorporation into such structures.

| Product | Reactants | Synthetic Method | Key Findings | Reference |

|---|---|---|---|---|

| [Co3Ln2(L)4(C2O4)2(H2O)2·6H2O]n (Ln = Pr, Nd, Sm) | Co(II) salt, Ln(III) salt, Benzimidazole-5,6-dicarboxylic acid (H2L), Oxalic acid | Hydrothermal | Formation of 3D frameworks where linear Co3 clusters are linked to 1D {Ln–O–C}n chains by the dicarboxylate ligand. Demonstrates the use of mixed carboxylate ligands to bridge different metal centers. | rsc.org |

| {CeIV3CoIII2} and {ZrIV6CoII6} oxo clusters | Co(II) carboxylate complex, [Ce6O4(OH)4(piv)12] or [Zr6O4(OH)4(ib)12(H2O)], N-butyldiethanolamine, Triethylamine | One-pot reaction in acetonitrile | Successful incorporation of cobalt ions into pre-existing hexanuclear cerium or zirconium carboxylate clusters, forming heterometallic oxo clusters. | rsc.org |

| [Cu(MeOH)(L)Ln(NO3)3] (Ln = Ce, Pr, Nd) | 2,2-dimethylpropan-1,3-diamine, o-vanillin, Copper(II) nitrate, Ln(III) nitrate | One-pot synthesis in methanol | A hexadentate Schiff base ligand (H2L) with distinct inner (N2O2) and outer (O4) coordination sites facilitates the assembly of 3d-4f heterometallic complexes. This ligand design principle is applicable to benzoate-based systems. | mdpi.com |

**structural Elucidation and Crystallography of Cobalt Ii Benzoate Compounds**

Single-Crystal X-ray Diffraction Studies of Cobalt(II) Benzoate (B1203000) Monomers

Single-crystal X-ray diffraction analysis provides definitive proof of structure for monomeric cobalt(II) benzoate complexes. These studies are crucial for establishing the fundamental coordination chemistry of the Co(II) ion with benzoate ligands, which serves as the basis for more complex polymeric structures.

The cobalt(II) ion (Co²⁺), with its d⁷ electron configuration, is known for its flexibility in adopting various coordination numbers and geometries, including four-coordinate (tetrahedral), five-coordinate (square pyramidal or trigonal bipyramidal), and six-coordinate (octahedral) arrangements. researchgate.netyoutube.com The specific geometry in a given this compound complex is influenced by the nature of the benzoate ligand (and any co-ligands), steric factors, and crystal packing forces.

In many characterized structures, Co(II) centers are found in a six-coordinate, distorted octahedral environment. For example, in a novel one-dimensional coordination polymer constructed from 2-hydroxybenzoate and 4,4′-bipyridine ligands, two independent Co(II) centers were identified, both exhibiting distorted octahedral geometry. nih.govnih.goviucr.org One center has a [CoN₂O₄] chromophore type, while the other is [CoN₂O₃O']. nih.govnih.gov Similarly, octahedral coordination has been observed in complexes where Co(II) is coordinated by four oxygen atoms from benzoate-type ligands and two nitrogen atoms from other ligands. researchgate.net While octahedral geometry is common, other coordination environments like distorted square pyramidal and trigonal monopyramidal geometries have also been reported for cobalt(II) complexes. mdpi.comacs.org

| Compound Example | Coordination Number | Geometry | Coordinating Atoms | Source |

|---|---|---|---|---|

| [Co₂(2-OHbenz)₄(4,4′-bpy)₂.₅(H₂O)]ₙ | 6 | Distorted Octahedral | N, O | nih.govnih.gov |

| Trinuclear Co(II) complex with OAc⁻ | 5 and 6 | Distorted Square Pyramidal and Octahedral | N/A | mdpi.com |

| [Co(L)₂]ₙ (L = 3-nitro-5-(pyridine-4-yl)benzoate) | 6 | Octahedral | N, O | researchgate.net |

| [Co(NCH)LOCH2O]⁻ | 4 | Trigonal Monopyramidal | N | acs.org |

Crystallographic data provides precise measurements of the distances between the central Co(II) ion and the coordinating atoms of the benzoate and other ligands (bond lengths) as well as the angles between these bonds. These parameters are indicative of the nature and strength of the coordination bonds.

In a cobalt(II) complex involving 2-hydroxybenzoate and 4,4′-bipyridine, the Co—O bond lengths were found to be in the range of 2.0408(14) to 2.348(15) Å, and the Co—N bond lengths ranged from 2.1177(16) to 2.1568(17) Å. nih.gov The variation in these lengths can be attributed to the different coordination modes of the carboxylate groups (monodentate, bidentate chelating, or bridging) and the nature of the other coordinated ligands, such as water or nitrogen-donor molecules. The bond angles around the cobalt center often deviate from the ideal values of 90° and 180° for a perfect octahedron, indicating a distorted geometry, which is common for Co(II) complexes. nih.govnih.gov

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Co1—O1 | 2.0408(14) | O1—Co1—O5 | 88.94(6) |

| Co1—O5 | 2.2536(15) | O1—Co1—N1 | 91.31(6) |

| Co1—N1 | 2.1177(16) | O5—Co1—N1 | 88.89(6) |

| Co2—O2 | 2.0594(14) | O2—Co2—O8 | 91.68(6) |

| Co2—O8 | 2.0792(14) | O2—Co2—N2 | 91.09(6) |

| Co2—N2 | 2.1568(17) | O8—Co2—N2 | 92.17(6) |

Polymeric and Supramolecular Architectures of this compound

This compound and its derivatives are excellent building blocks for constructing coordination polymers. The benzoate ligand can adopt various bridging modes, linking multiple Co(II) centers together. The inclusion of additional organic linker molecules, often with nitrogen donor atoms like 4,4′-bipyridine, allows for the extension of these structures into one, two, or three dimensions, leading to a rich variety of supramolecular architectures.

The simplest form of polymeric this compound structures are one-dimensional (1D) chains. These are formed when Co(II) ions are repeatedly bridged by benzoate ligands or a combination of benzoate and other linkers. For instance, Co(II) ions can be connected by 4,4'-bipyridine (B149096) ligands to form infinite one-dimensional chains, with benzoate ligands coordinated to the metal centers and extending outwards from the chain. researchgate.netnih.gov

In some cases, more complex 1D structures like zigzag chains or ladders can form. A zigzag chain-like structure was observed in a Co(II) coordination polymer where dinuclear cobalt units, bridged by 2-hydroxybenzoate ligands, are further connected by 4,4′-bipyridine ligands. nih.govnih.goviucr.org Ladder-type chains have also been synthesized, consisting of binuclear "Co₂(benzoate)₄" nodes that are doubly linked by bridging ligands. acs.orgunifi.it

By introducing ligands capable of connecting the 1D chains, two-dimensional (2D) layers and networks can be constructed. In these structures, the Co(II) ions and benzoate ligands form sheets that extend in two directions. A 2D network can be formed when all carboxylate units of a benzoate derivative act as bidentate bridging ligands, generating chains that are then interlinked by another bridging ligand like 4,4'-bipyridine. acs.orgunifi.it Hydrogen bonding and π-π stacking interactions between adjacent chains can also play a crucial role in assembling 1D chains into a 2D supramolecular architecture. researchgate.netnih.gov In other examples, Co(II) cations are directly bridged by benzoate-type ligands to form an interesting 2D network structure. researchgate.net The result is often a layered material, such as the divalent cobalt two-dimensional slab coordination polymer reported with 4-(carboxylatomethyl)benzoate. nih.goviucr.org

The assembly of this compound units with appropriate organic linkers can lead to the formation of highly ordered, porous, three-dimensional (3D) structures known as Metal-Organic Frameworks (MOFs). rsc.org In these materials, cobalt ions or cobalt-containing clusters (like the trinuclear {Co₃(RCOO)₆} unit) act as nodes, which are connected by the organic linkers (struts) to build an extended, often porous, framework. mdpi.comnih.gov

**coordination Chemistry and Ligand Field Theory in Cobalt Ii Benzoate Systems**

Solvent Effects on Cobalt(II) Benzoate (B1203000) Complex Formation and Stability

The solvent plays a critical role in the synthesis and stability of cobalt(II) benzoate complexes, influencing coordination geometry, nuclearity, and the dimensionality of polymeric structures. While extensive thermodynamic data specifically for this compound across a wide range of solvents is not abundant, the behavior can be inferred from studies on analogous cobalt(II) carboxylate and other metal benzoate systems. The choice of solvent can lead to the formation of different supramolecular isomers, highlighting the subtle energetic balance that dictates the final structure. acs.org

Solvents can be broadly categorized by their properties, such as polarity, donor number (a measure of Lewis basicity), and ability to participate in hydrogen bonding. These characteristics determine how strongly the solvent molecules interact with the cobalt(II) cation and the benzoate anion, thereby affecting the stability of the resulting complex.

[Co(S)ₙ]²⁺ + m C₇H₅O₂⁻ ⇌ [Co(C₇H₅O₂)ₘ(S)ₙ₋ₓ]⁽²⁻ᵐ⁾⁺ + x S

The stability of the complex will be lower in solvents that are strong Lewis bases and can effectively solvate the Co(II) ion, thus shifting the equilibrium to the left.

Non-Coordinating Solvents: In solvents with low donor numbers, such as benzene (B151609) or acetone, the primary interaction is between the cobalt(II) ion and the benzoate ligand. The solvent's main role is to provide a medium for the reaction and to solvate the complex as a whole. Studies on the extraction of Co(II) from aqueous solutions into benzene using carboxylic acids show that the thermodynamics of complex formation are significantly influenced by the organic solvent medium. pleiades.online In such environments, the intrinsic stability of the Co-O bond with the benzoate carboxylate group is the dominant factor.

Solvent Polarity and Dielectric Constant: The dielectric constant of the solvent affects the electrostatic interactions between the charged ions. The stability of ionic complexes generally increases as the dielectric constant of the medium decreases. ias.ac.in In a lower-dielectric-constant solvent, the electrostatic attraction between the Co²⁺ cation and the benzoate anion is stronger, favoring complex formation. Furthermore, the solubility of both the reactants and the resulting complex is a critical factor. The solubility of benzoic acid, for example, is known to increase with the proportion of ethanol (B145695) in ethanol-water mixtures and with increasing temperature. jbiochemtech.com

The following table summarizes key properties of common solvents relevant to the coordination chemistry of this compound.

| Solvent | Dielectric Constant (20°C) | Donor Number (DN) | Boiling Point (°C) | Coordinating Ability |

|---|---|---|---|---|

| Water | 80.1 | 18.0 | 100.0 | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 29.8 | 189.0 | High |

| Methanol | 32.7 | 19.0 | 64.7 | Moderate |

| Ethanol | 24.5 | 20.0 | 78.4 | Moderate |

| Acetone | 20.7 | 17.0 | 56.0 | Moderate |

| Benzene | 2.3 | 0.1 | 80.1 | Very Low |

pH-Dependent Speciation of this compound in Solution

The speciation of this compound in aqueous solution is highly dependent on pH. The pH governs the protonation state of the benzoate ligand and the hydrolysis of the cobalt(II) aqua ion, creating a competitive equilibrium that dictates which species are dominant.

Acid-Base Equilibrium of the Ligand: Benzoic acid is a weak acid with a pKa of approximately 4.2. oup.comgwu.edu Below this pH, the protonated, neutral benzoic acid (C₇H₅O₂H) form predominates, which is a poor ligand. Above this pH, the deprotonated benzoate anion (C₇H₅O₂⁻) becomes the dominant form and is available for complexation.

C₇H₅O₂H ⇌ C₇H₅O₂⁻ + H⁺ ; pKa ≈ 4.2

Complex Formation Equilibrium: The benzoate anion forms a 1:1 complex with the cobalt(II) ion. Studies of various metal-carboxylate complexes have determined the stability constant (log K₁) for this interaction.

Co²⁺ + C₇H₅O₂⁻ ⇌ [Co(C₇H₅O₂)]⁺

Hydrolysis of the Cobalt(II) Ion: In aqueous solution, the Co(II) ion exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. chemguide.co.uk As the pH increases, this aqua ion undergoes hydrolysis, forming various hydroxo species. cost-nectar.euresearchgate.net

[Co(H₂O)₆]²⁺ ⇌ [Co(H₂O)₅(OH)]⁺ + H⁺ [Co(H₂O)₅(OH)]⁺ ⇌ [Co(H₂O)₄(OH)₂] + H⁺

The interplay of these equilibria results in the following pH-dependent speciation:

Strongly Acidic Conditions (pH < 2): The equilibrium of the ligand is shifted far to the left, meaning the concentration of the benzoate anion is negligible. The dominant cobalt species is the free [Co(H₂O)₆]²⁺ ion. Consequently, virtually no this compound complex is formed.

Moderately Acidic to Neutral Conditions (pH 3 to 7): As the pH rises above the pKa of benzoic acid, the concentration of the benzoate anion increases significantly, allowing for the formation of the [Co(C₇H₅O₂)]⁺ complex. The optimal pH range for the formation of this complex is typically between 5 and 7, where there is a sufficient concentration of benzoate anions, but before the onset of significant cobalt(II) hydrolysis. researchgate.net

Alkaline Conditions (pH > 8): In this range, the concentration of hydroxide (B78521) ions (OH⁻) becomes high enough to compete effectively with the benzoate ligand. The hydrolysis equilibrium of Co(II) shifts to the right, leading to the formation of cobalt hydroxo species like [Co(OH)]⁺ and the eventual precipitation of solid cobalt(II) hydroxide, Co(OH)₂. chemguide.co.ukcost-nectar.eu This process sequesters the cobalt(II) ions, causing the dissociation of the this compound complex.

The stability constants for Co(II) with benzoate and similar carboxylate ligands are presented below, providing context for the strength of the complex. cdnsciencepub.com

| Ligand Anion | log K₁ (Co²⁺) |

|---|---|

| Benzoate | 1.55 |

| Acetate (B1210297) | 1.34 |

| Formate | 0.96 |

| Chloroacetate | 0.7 |

Data measured at 30°C and ionic strength 0.4. cdnsciencepub.com

The key hydrolysis reactions for the aqueous Co(II) ion are summarized in the following table.

| Equilibrium Reaction | log K (25°C, infinite dilution) |

|---|---|

| Co²⁺ + H₂O ⇌ Co(OH)⁺ + H⁺ | -9.65 |

| Co²⁺ + 2H₂O ⇌ Co(OH)₂ (aq) + 2H⁺ | -18.8 |

| 4Co²⁺ + 4H₂O ⇌ Co₄(OH)₄⁴⁺ + 4H⁺ | -30.53 |

Source: Baes and Mesmer, 1976. cost-nectar.eu

**spectroscopic Investigations of Cobalt Ii Benzoate**

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful method for analyzing the bonding within cobalt(II) benzoate (B1203000). These methods probe the vibrational energy levels of the molecule, offering insights into the coordination of the benzoate ligand and the nature of the cobalt-oxygen bonds.

The coordination of the benzoate ligand to the cobalt(II) ion induces significant shifts in the vibrational frequencies of the carboxylate group (COO) compared to free benzoic acid. The most diagnostic of these are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO group. rsc.org In cobalt(II) benzoate trihydrate, characteristic absorption bands for the asymmetric COO vibrations are found at 1539 and 1495 cm⁻¹, while the symmetric vibrations appear at 1420 and 1383 cm⁻¹. rsc.orgresearchgate.net For anhydrous this compound, slightly different values have been reported, with νₐₛ(COO) at 1541 cm⁻¹ and νₛ(COO) at 1433 cm⁻¹, or alternatively, νₐₛ(COO) at 1522 cm⁻¹ and νₛ(COO) at 1411 and 1380 cm⁻¹. rsc.org The presence of a distinctive band in the 1638–1605 cm⁻¹ region in the IR spectra of various complexes is also considered typical for the asymmetric vibration of a coordinated carboxylate group. researchgate.net The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is often used to infer the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging).

Other notable vibrations include a very weak absorption band around 3054 cm⁻¹, which can be attributed to C-H stretching vibrations of the aromatic ring. rsc.org In hydrated forms of the complex, a broad absorption band related to the O-H stretching of water molecules is typically observed, for instance, centered around 2977 cm⁻¹ in this compound trihydrate. rsc.org

Table 1: Characteristic Infrared Vibrational Frequencies for this compound Complexes

Infrared and Raman spectroscopy can also directly probe the bond between the cobalt ion and the oxygen atoms of the benzoate ligand. The vibrations associated with the Co-O bond typically appear in the far-infrared region of the spectrum (below 600 cm⁻¹). For instance, an absorption band observed at 630 cm⁻¹ in a Co(II) complex has been attributed to a metal-oxygen interaction. semanticscholar.org In cobalt oxides, a band at 567 cm⁻¹ has been assigned to the Co-O stretching vibration mode. jconsortium.com The position and intensity of these bands are sensitive to the coordination geometry and the strength of the metal-ligand bond. The identification of these Co-O stretching frequencies provides direct evidence of the coordination of the carboxylate group to the cobalt center. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Ligand Field Splitting

UV-Visible absorption spectroscopy is a key technique for investigating the electronic structure of d-block metal complexes. For this compound, this method reveals information about the d-orbital splitting, which is dictated by the coordination environment (e.g., octahedral or tetrahedral) of the Co(II) ion. The spectra are characterized by relatively weak d-d transitions and potentially more intense charge transfer bands. libretexts.orgwikipedia.org

Cobalt(II) is a d⁷ system. osti.gov In an octahedral ligand field, the ⁴F ground state of the free Co(II) ion splits into three terms: ⁴T₁g, ⁴T₂g, and ⁴A₂g. nih.gov Octahedral Co(II) complexes are typically high-spin and exhibit spin-allowed transitions from the ⁴T₁g(F) ground state to excited states. nih.govlibretexts.org Generally, two principal absorption bands are observed for octahedral Co(II) complexes. These correspond to the ⁴T₁g(F) → ⁴T₂g(F) (ν₁) and ⁴T₁g(F) → ⁴T₁g(P) (ν₃) transitions. For example, in cobalt(II)-doped trisphenanthrolinezinc nitrate (B79036) dihydrate, these broad bands appear at 10,750 cm⁻¹ and 22,000 cm⁻¹, respectively. nih.gov A third, often weaker transition, ⁴T₁g(F) → ⁴A₂g(F) (ν₂), may also be observed. researchgate.net

Tetrahedral Co(II) complexes, which lack a center of inversion, have Laporte-allowed d-d transitions and thus exhibit much more intense absorptions than their octahedral counterparts. umb.edulibretexts.org The splitting of d-orbitals is inverted compared to the octahedral case, and the ground state is ⁴A₂. jetir.org The characteristic blue color of many tetrahedral Co(II) compounds is due to the ⁴A₂(F) → ⁴T₁(P) transition, which typically occurs in the 15,000 - 20,000 cm⁻¹ range. jetir.org

Table 2: Representative d-d Electronic Transitions for Cobalt(II) Complexes

Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily ligand in character and those that are primarily metal in character. libretexts.org These transitions are Laporte- and spin-allowed, resulting in absorption bands that are typically much more intense (molar absorptivities, ε > 1,000 L mol⁻¹ cm⁻¹) than d-d bands. wikipedia.org In this compound, ligand-to-metal charge transfer (LMCT) is the more probable type of transition, where an electron is excited from a benzoate-centered orbital to a cobalt-centered d-orbital. libretexts.org These high-intensity bands often occur in the ultraviolet region of the spectrum. For instance, a strong charge transfer transition was reported at 25,650 cm⁻¹ in a cobalt(II) complex with benzoic acid hydrazide. goldengateintl.com The energy of these LMCT bands is related to the ease of oxidation of the ligand and the ease of reduction of the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cobalt(II) Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it highly suitable for studying the paramagnetic Co(II) (d⁷) ion. osti.gov EPR spectroscopy provides detailed information on the electronic structure, spin state, and coordination environment of the cobalt center. osti.gov

The Co(II) ion can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state, depending on the ligand field strength and coordination geometry. rsc.org EPR spectroscopy can readily distinguish between these states. Low-spin Co(II) complexes exhibit EPR spectra characteristic of an S = 1/2 system. osti.gov High-spin Co(II) (S = 3/2) is more common in octahedral and tetrahedral environments. rsc.org The EPR spectra of high-spin Co(II) are governed by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which describe the splitting of the spin states in the absence of an external magnetic field. rsc.orgmarquette.edu

The spectra can reveal whether the complex has an easy-axis (D < 0) or easy-plane (D > 0) magnetic anisotropy. rsc.org For example, a high-spin octahedral Co(II) complex exhibiting an easy-plane anisotropy showed effective g-values (g_eff) of [2.39, 3.47, 6.42]. rsc.org The spectra are often characterized by a distinctive eight-line hyperfine pattern due to the interaction of the unpaired electron(s) with the ⁵⁹Co nucleus (I = 7/2). nih.gov The resolvability and parameters of this hyperfine structure are sensitive to the symmetry and nature of the coordination environment. marquette.edu Therefore, EPR is a powerful tool for probing the subtle structural details of the cobalt(II) coordination sphere in benzoate complexes. marquette.edu

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| This compound trihydrate |

| Trisphenanthrolinezinc nitrate dihydrate |

| Benzoic acid |

| Cobalt(II) |

Anisotropy and Zero-Field Splitting Parameters

High-spin cobalt(II) (d⁷, S = 3/2) complexes are known for their significant magnetic anisotropy, which arises from spin-orbit coupling. This anisotropy leads to the lifting of the degeneracy of the spin sublevels even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). The ZFS is described by the axial (D) and rhombic (E) parameters within the spin Hamiltonian formalism. xn--michael-bhme-djb.de

The magnitude and sign of these parameters provide crucial information about the electronic ground state and the geometry of the coordination sphere. A large, negative D value is indicative of an easy-axis anisotropy, a desirable property for single-molecule magnets (SMMs), while a positive D value indicates an easy-plane anisotropy. nih.gov The rhombic parameter E quantifies the distortion from axial symmetry.

These parameters are typically determined through a combination of magnetometry and advanced spectroscopic techniques like high-frequency and -field electron paramagnetic resonance (HFEPR). nih.gov HFEPR allows for the direct determination of ZFS parameters by constructing resonance field vs. frequency diagrams. nih.gov For instance, studies on various pseudotetrahedral and hexacoordinate Co(II) complexes have reported a wide range of D values, from negative to positive, highlighting the sensitivity of magnetic anisotropy to the ligand field environment. nih.govresearchgate.net

Table 1: Representative Zero-Field Splitting Parameters for various Cobalt(II) Complexes

| Complex Type | D (cm⁻¹) | E (cm⁻¹) | g-values | Technique |

|---|---|---|---|---|

| Pseudotetrahedral [CoL₂Cl₂] | -8 to +11 | - | - | HFEPR, Magnetometry |

| Pseudotetrahedral [N₂O₂] Bis-Chelate | -26.8 | 3.8 | gₓ=1.98, gᵧ=2.2, g₂=2.42 | FD-FT THz-EPR |

| Hexacoordinate Mononuclear | +95 | - | gₓ=2.530, g₂=2.0 | Magnetometry |

This table presents data from various Co(II) complexes to illustrate typical parameter ranges; specific values for this compound would depend on its precise crystal structure.

Detection of Paramagnetic Centers

The cobalt(II) ion in its high-spin state has an electronic configuration of d⁷, resulting in one or more unpaired electrons which make the complex paramagnetic. osti.gov Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct spectroscopic technique for detecting and characterizing such paramagnetic centers. nih.gov

EPR spectroscopy provides information on the electronic structure and the local environment of the Co(II) ion through the analysis of g-values and hyperfine couplings. osti.govresearchgate.net For high-spin Co(II) systems (S=3/2), the EPR spectra can be complex and are often recorded at cryogenic temperatures (e.g., liquid nitrogen temperature) to counteract the effects of rapid spin-lattice relaxation, which would otherwise lead to excessive line broadening. nih.govmarquette.edu

The EPR spectra of Co(II) complexes are typically characterized by anisotropic g-values (gₓ, gᵧ, g₂) that reflect the symmetry of the metal's coordination environment. nih.gov The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is a consequence of spin-orbit coupling. nih.gov Analysis of the EPR spectrum allows for the characterization of the paramagnetic Co(II) center in this compound, confirming its high-spin state and providing insights into its coordination geometry. osti.govnih.gov

Table 2: Illustrative EPR g-values for High-Spin Cobalt(II) Centers

| System | g-values | Temperature |

|---|---|---|

| Tetraaza Macrocyclic Co(II) Complex | g∥ = 2.12, g⊥ = 1.78 | Liquid Nitrogen |

| Co(II) in [CoCo(AAP)] | g₁,₂,₃ ≈ 5.3, 3.5, 1.8 | - |

This table provides examples of g-values from different Co(II) environments to show the typical range and anisotropy observed in EPR studies.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top 10 nm of a material's surface. azom.comthermofisher.com For cobalt compounds, XPS can effectively distinguish between different oxidation states such as Co(0), Co(II), and Co(III). researchgate.net

The analysis focuses on the binding energies of core-level electrons, typically the Co 2p electrons. The Co 2p region of the spectrum shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. thermofisher.com The binding energy of the Co 2p₃/₂ peak for Co(II) oxide (CoO) is approximately 779.7 eV. thermofisher.com

A key feature for identifying the Co(II) state is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main Co 2p peaks. thermofisher.com These satellites, which are observable for Co(II) at approximately 786 eV, arise from multi-electron excitation processes and are characteristic of the high-spin d⁷ configuration. thermofisher.com Their presence provides a definitive fingerprint for the +2 oxidation state, allowing it to be distinguished from Co(III), which typically shows much weaker or no satellite features. thermofisher.com Therefore, XPS analysis of this compound would be expected to show the characteristic Co 2p₃/₂ binding energy and prominent shake-up satellites, confirming the Co(II) oxidation state.

Table 3: Characteristic XPS Binding Energies for Cobalt Species

| Cobalt Species | Oxidation State | Co 2p₃/₂ Binding Energy (eV) | Satellite Feature |

|---|---|---|---|

| Co Metal | 0 | 778.2 | N/A |

| CoO | +2 | ~779.7 | Strong satellite (~786 eV) |

Data compiled from reference spectra to illustrate the principles of oxidation state determination via XPS. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Analogs or Ligand Dynamics

While direct ¹H or ¹³C NMR spectroscopy of the paramagnetic this compound is challenging due to significant peak broadening and large paramagnetic shifts caused by the unpaired electrons, NMR remains a valuable tool through indirect methods. ohiolink.edunih.gov

One common strategy is to study a diamagnetic analog, where the paramagnetic Co(II) is replaced by a spectroscopically "silent" and diamagnetic ion of similar size and coordination preference, such as Zn(II). An NMR study of the corresponding zinc(II) benzoate complex would yield sharp, well-resolved spectra. This allows for the unambiguous assignment of all proton and carbon signals of the benzoate ligand, providing a clear picture of its structure and conformation as coordinated to the metal.

Alternatively, NMR spectroscopy can be applied to the paramagnetic Co(II) complex itself to probe the dynamics of the benzoate ligand. nih.gov Although the signals are broad, the analysis of paramagnetic shifts and relaxation rates can provide unique information about the structure and conformational dynamics of the molecule in solution. nih.govosti.gov For instance, temperature-dependent NMR studies can be used to analyze dynamic processes, such as ligand exchange or conformational interconversions, by modeling the changes in the spectral line shape. nih.gov This approach has been successfully used to study inhibitor binding and conformational changes in Co(II)-substituted enzymes. nih.govosti.gov

**theoretical and Computational Investigations of Cobalt Ii Benzoate**

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and materials. For Cobalt(II) benzoate (B1203000) complexes, DFT calculations are employed to understand the distribution of electrons, the nature of chemical bonds, and the relative energies of different electronic states. Studies have utilized various DFT functionals, including hybrid functionals like B3LYP and range-separated hybrid functionals like CAM-B3LYP, to calculate molecular geometries, electronic transitions, and vibrational frequencies researchgate.nettandfonline.com. The choice of functional and basis set can influence the accuracy of the results, particularly concerning the relative stability of different spin states in cobalt complexes unige.ch.

Optimization of Molecular and Crystal Geometries

DFT calculations are frequently used to optimize the molecular and crystal geometries of Cobalt(II) benzoate complexes. This involves finding the lowest energy arrangement of atoms in the molecule or crystal lattice. Optimized geometries obtained from DFT calculations can be compared with experimental data from techniques like single-crystal X-ray diffraction to validate the computational methods and gain further insights into the structural details tandfonline.comnih.gov. For instance, theoretical and experimental bond angles and lengths have been found to be in close agreement for certain cobalt(II) 2-chlorobenzoate (B514982) complexes nih.gov. DFT has been used to evaluate structural characteristics of complexes involving benzoate and terephthalate (B1205515) ligands, showing that bond lengths can vary depending on the oxidation state of the metal ion and the isomer researchgate.net.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into dynamic processes such as interactions with solvent molecules, self-assembly processes, and the effect of temperature on the structure and properties. While direct MD simulations specifically on this compound systems were not extensively detailed in the search results, related studies on similar systems or components provide context for the types of investigations that could be performed.

Solvent Interactions and Self-Assembly Processes

MD simulations can be used to explore how this compound molecules interact with solvent molecules. These interactions play a significant role in the solubility, stability, and self-assembly behavior of coordination compounds in solution rsc.org. Studies on related systems, such as benzoic acid and benzoate anion in water, have used ab initio molecular dynamics simulations to understand hydration and its effect on properties rsc.org. The self-assembly of coordination polymers, which can involve metal ions and organic ligands like benzoate, is influenced by various factors including solvent interactions and non-covalent forces like hydrogen bonding and π-π stacking researchgate.netpreprints.orgresearchgate.net. MD simulations can help to model these complex interactions and the resulting supramolecular architectures.

Thermal Behavior and Phase Transitions

MD simulations can also be applied to study the thermal behavior of this compound systems, including phase transitions. By simulating the system at different temperatures, researchers can investigate changes in molecular motion, structural rearrangements, and transitions between different solid phases or between solid and liquid states. Experimental thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide data on the thermal decomposition and stability of this compound complexes mdpi.comresearchgate.netmdpi.comresearchgate.net. MD simulations could complement these studies by providing a molecular-level understanding of the processes occurring during heating, such as the loss of coordinated solvent molecules or the breakdown of the crystal lattice.

Ab Initio Methods for High-Accuracy Calculations on Small this compound Clusters

Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its correlated extensions like N-electron Valence Second-Order Perturbation Theory (NEVPT2), are high-level computational techniques that can provide very accurate descriptions of the electronic structure, especially for systems with significant electron correlation, like transition metal complexes. These methods are often applied to smaller molecular clusters due to their computational cost. For this compound, ab initio calculations on small clusters can provide detailed insights into the electronic states, spin-orbit coupling, and magnetic anisotropy of the cobalt(II) ion mdpi.commdpi.comacs.orgrsc.orgresearchgate.netresearchgate.net. These calculations are particularly valuable for understanding the magnetic properties and potential single-ion magnet behavior of cobalt(II) complexes mdpi.commdpi.com. They can help to determine parameters such as zero-field splitting (ZFS) and the orientation of magnetic easy axes mdpi.commdpi.comacs.orgresearchgate.net.

Force Field Development for Classical Simulations of this compound Materials

Classical simulations, such as Molecular Dynamics (MD), rely on force fields to describe the interactions between atoms and molecules. A force field is a collection of mathematical functions and parameters that approximate the potential energy of a system based on the positions of its constituent atoms researchgate.net. Developing accurate force fields is essential for reliable classical simulations of materials, including those containing this compound.

The accuracy of classical force fields is determined by the underlying empirical parameters, which are often derived from higher-level theoretical calculations or experimental data ethz.ch. For complex systems like metal-organic frameworks (MOFs) containing metal centers and organic linkers such as benzoates, developing transferable force fields can be challenging due to the chemical diversity and the need to accurately describe interactions like van der Waals forces and Coulomb attractions researchgate.netnih.gov.

Studies on related systems, such as MOF-177 which contains benzoate-like linkers and metal clusters, highlight the complexities involved in force field development. nih.gov. In such cases, force field parameters are often derived by comparing the results of classical simulations to reference ab initio molecular dynamics (AIMD) simulations and experimental data, such as system densities mdpi.com. Iterative adjustment of parameters like partial charges (q) and Lennard-Jones parameters (σ and ε) is performed to minimize deviations from reference data mdpi.com.

Specific force fields, like the BILFF (Bio-polymers in Ionic Liquids Force Field), have been extended to include systems containing benzoate anions, demonstrating the potential for developing parameters that accurately reproduce interactions, including hydrogen bonding and π-π stacking, with near quantum chemical accuracy mdpi.com. This involves comparing radial distribution functions from force field simulations with those from reference AIMD simulations mdpi.com.

While generic force fields like UFF and Dreiding are sometimes used for initial modeling, more accurate results often require force fields specifically parameterized for the system of interest nih.gov. The development of new methodologies, potentially involving machine learning and gradient-descent optimization while retaining a physics-based functional form, is an active area of research aimed at improving the speed and accuracy of force field parametrization ethz.ch.

Prediction of Spectroscopic Properties from First Principles for this compound

Predicting spectroscopic properties from first principles, primarily using quantum chemical methods like Density Functional Theory (DFT), provides valuable insights into the electronic structure and behavior of this compound. These predictions can aid in interpreting experimental spectra and understanding the relationship between structure and properties.

DFT is a widely applied computational tool in chemistry, including the study of metal complexes researchgate.netacs.org. It is well-suited for studying chemical reactivity, analyzing reaction paths, and modeling kinetics acs.org. For transition metal complexes, DFT can be used to describe the electronic structure, bond formation and dissociation, and electronic excited states acs.org.

Studies on cobalt(II) complexes with benzoate or related ligands have utilized DFT to investigate various properties. For instance, computational studies at the DFT-B3LYP level of theory have been carried out to evaluate structural, bonding, and energetic characteristics of complexes involving benzoate and cobalt researchgate.net. DFT calculations have also been employed to support the analysis of magnetic properties in cobalt complexes with benzoate ligands, sometimes in conjunction with more advanced ab initio methods like CASSCF/NEVPT2 mdpi.commdpi.com.

The prediction of spectroscopic properties such as UV-Vis, IR, and NMR spectra using DFT is a common application researchgate.netresearchgate.net. For example, the absorption spectrum can be computed using methods like TD-DFT (Time-Dependent DFT), and the calculated results can be compared to experimental observations researchgate.net. The prediction of NMR spectra for paramagnetic molecules, including transition-metal complexes, has also been explored using DFT, although the accuracy can be lower than for closed-shell species researchgate.net.

The choice of density functional is crucial for the accuracy of computed energies and properties acs.org. While some popular functionals rely on fortuitous error cancellation, the development of modern functionals continues to improve the accuracy of DFT for various applications acs.org.

In the context of this compound and related structures, first-principles calculations can provide details on:

Electronic Structure: Understanding the distribution of electrons, particularly around the cobalt center, which is crucial for magnetic and spectroscopic properties acs.org.

Geometric Parameters: Optimized molecular structures and bond lengths, which can be compared to experimental X-ray diffraction data researchgate.netscilit.com.

Vibrational Frequencies: Prediction of IR and Raman spectra by calculating vibrational modes researchgate.net.

Electronic Excitations: Calculation of UV-Vis spectra by determining excitation energies and oscillator strengths researchgate.netnih.gov.

Magnetic Properties: Calculation of parameters related to magnetic anisotropy and exchange interactions, often using broken-symmetry DFT or ab initio methods mdpi.commdpi.comacs.org.

While predicting spectroscopic properties from first principles for complex systems can be computationally intensive, especially for larger structures or those with significant correlation effects, it provides invaluable theoretical support for experimental characterization and a deeper understanding of the compound's behavior.

**advanced Material Applications Derived from Cobalt Ii Benzoate Precursors**

Fabrication of Cobalt Oxide Nanomaterials from Cobalt(II) Benzoate (B1203000) Thermolysis

Thermal decomposition, or thermolysis, of suitable precursors is a widely used method for synthesizing metal oxide nanoparticles. Cobalt(II) benzoate and other cobalt carboxylates have been investigated as precursors for the preparation of cobalt oxide nanomaterials, including Co₃O₄ and CoO. researchgate.netresearchgate.netresearchgate.net The thermal treatment of these precursors in controlled atmospheres leads to the removal of the organic component, leaving behind the desired cobalt oxide phase. researchgate.net

The synthesis of Co₃O₄ and CoO nanoparticles can be achieved through the thermal decomposition of this compound or related cobalt benzoate complexes. For instance, thermal decomposition of a cobalt benzoate dihydrazinate complex has been successfully employed to synthesize Co₃O₄ nanoparticles with an average particle size of approximately 20 nm. researchgate.netresearchgate.net X-ray diffraction (XRD) and selected-area electron diffraction (SAED) confirmed the formation of pure cubic phase polycrystalline Co₃O₄. researchgate.netresearchgate.net

Another study utilizing Co(II) carboxylate compounds, obtained from the reaction of Co(NO₃)₂·6H₂O and diols, demonstrated that appropriate thermal treatment can yield different crystalline phases, including Co₃O₄ and CoO. researchgate.net Heating these precursors at 350 °C resulted in the formation of CoO, Co₃O₄, or mixtures of cobalt oxides, depending on the specific precursor and synthesis parameters. researchgate.net The thermal decomposition of a cobalt(II) complex derived from a Schiff base ligand, followed by heating in air at 550 °C, also yielded Co₃O₄ nanoparticles with sizes ranging from 10 to 50 nm. echemcom.com

The phase of the resulting cobalt oxide nanoparticles is dependent on the decomposition temperature and atmosphere. For example, thermal decomposition of a cobalt oxalate (B1200264) precursor synthesized via a microemulsion-mediated solvothermal method yielded Co₃O₄ nanoparticles. researchgate.net

Controlling the morphology and size distribution of nanoparticles is crucial for tailoring their properties and performance in various applications. While specific studies focusing solely on this compound for detailed morphology and size control are limited in the provided search results, general principles applied to the thermolysis of cobalt precursors are relevant.

The morphology and size of cobalt oxide nanoparticles obtained from thermal decomposition of precursors can be influenced by factors such as the choice of precursor, synthesis temperature, heating rate, and the presence of additives or surfactants. chalcogen.ronih.govrsc.orgresearchgate.net For instance, using different surfactants in the synthesis of Co₃O₄ nanoparticles has been shown to result in different morphologies, such as block-like (≥100 nm to 1 µm) and spherical (40–60 nm) particles. nih.gov The calcination temperature during the conversion of cobalt carbonate to Co₃O₄ has also been demonstrated to affect the average diameter of the resulting spherical Co₃O₄ particles, with higher temperatures leading to a decrease in size. researchgate.net

The concept of using structure-directing agents or controlling reaction parameters to influence nucleation and crystal growth is applicable to the thermolysis of cobalt carboxylates, including this compound derivatives, to achieve desired nanoparticle characteristics. ub.eduresearchgate.net

Integration of this compound Units into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. nih.govresearchgate.netrsc.orgrsc.orgcsic.es Cobalt(II) ions, in conjunction with various organic ligands, including those structurally related to benzoate, are widely used to construct MOFs with diverse structures and properties. researchgate.netnih.govuni-ulm.deacs.orgresearchgate.netconnectedpapers.comresearchgate.netacs.org While direct examples of MOFs built solely with the benzoate dianion coordinated to Co(II) are not explicitly detailed in the provided results, studies involving substituted benzoates or benzenedicarboxylates highlight the potential for integrating benzoate-like units into cobalt MOF structures. acs.orgacs.orgmdpi.com

The design principles for cobalt-based benzoate MOFs involve selecting suitable benzoate-derived organic linkers and reaction conditions to direct the assembly of cobalt(II) ions into desired network structures. The geometry and functionality of the organic linker play a crucial role in determining the resulting MOF topology, pore size, and chemical environment. researchgate.netcsic.es